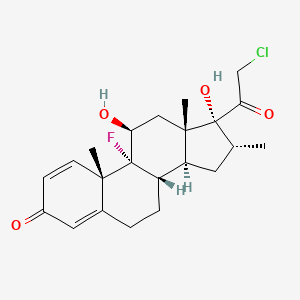![molecular formula C18H18O4 B14133623 4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde CAS No. 87367-66-6](/img/structure/B14133623.png)
4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.
Industrial Production Methods
While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Condensation Reactions: It can react with indoles to form bis(indolyl)methanes under solvent-free conditions with benzylsulfamic acid as a catalyst.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Bis(indolyl)methanes: Formed through condensation reactions with indoles.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Alcohols: Produced by the reduction of the aldehyde groups.
Applications De Recherche Scientifique
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in forming Schiff bases for metal ion adsorption.
Mécanisme D'action
The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with a propane linkage instead of butane.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Features an ethane linkage, leading to different chemical properties.
Uniqueness
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.
Propriétés
Numéro CAS |
87367-66-6 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4-[3-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3 |
Clé InChI |
ZCIHZLNMNRHHMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


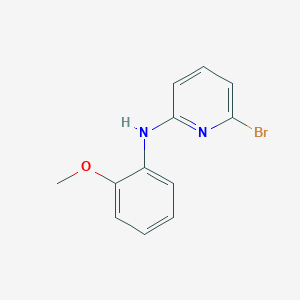
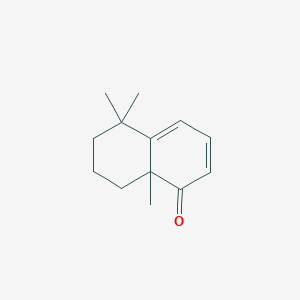

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
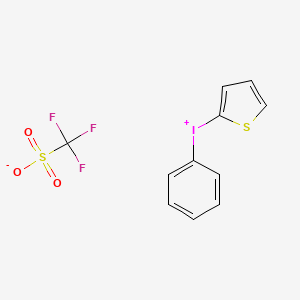

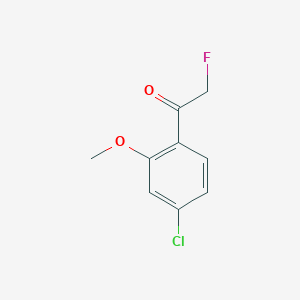



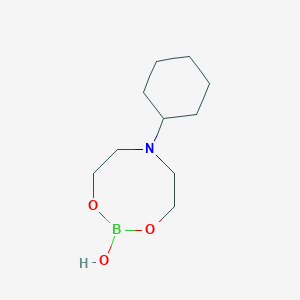
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
